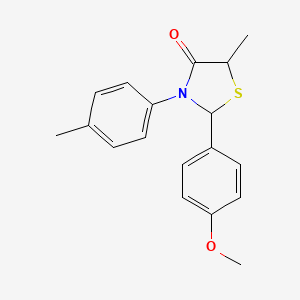

2-(4-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde, 4-methylbenzaldehyde, and thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Análisis De Reacciones Químicas

Multicomponent Condensation-Cyclization

This is the primary method for synthesizing thiazolidin-4-one derivatives. The target compound can be prepared via a one-pot three-component reaction involving:

-

4-Methoxybenzaldehyde (aromatic aldehyde)

-

4-Methylaniline (aromatic amine)

-

2-Mercaptopropionic acid (introduces the 5-methyl group via the –SCH(CH₃)COOH moiety)

Conditions :

Mechanism :

-

Formation of a Schiff base intermediate via condensation of aldehyde and amine.

-

Cyclization with 2-mercaptopropionic acid, facilitated by PPG, to form the thiazolidin-4-one ring.

Reaction Optimization

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 24 hours | 20–30 minutes |

| Catalyst | PPG | Zeolite 5A |

| Yield | 83% | 85–90% |

| Energy Efficiency | Low | High |

Spectroscopic Data (Inferred from Analogues )

-

¹H NMR (DMSO-d₆) :

-

δ 3.81 (s, 3H, –OCH₃), 2.35 (s, 3H, –CH₃ from 4-methylphenyl).

-

δ 5.72–6.08 (d, 1H, S–CH–N), 3.80–4.72 (m, 2H, S–CH₂).

-

Aromatic protons: δ 6.67–7.84 (m, 8H, Ar–H).

-

-

¹³C NMR :

-

173.24 ppm (C=O, thiazolidinone), 160.39 ppm (C=O, ester if present).

-

64.36 ppm (S–CH–N), 33.10 ppm (S–CH₂).

-

-

IR (KBr) :

-

1683 cm⁻¹ (C=O stretch), 1652 cm⁻¹ (C=N stretch), 1253 cm⁻¹ (C–O from methoxy).

-

Nucleophilic Addition at C4

The ketone at position 4 reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively .

Oxidation of the Thiazolidinone Ring

-

Sulfur oxidation : Treatment with H₂O₂ or mCPBA converts the thiazolidinone to a sulfoxide or sulfone derivative .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles (e.g., nitration, halogenation) to the para position relative to the methoxy group.

Stability and Degradation

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound 2-(4-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazolidin-4-one has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, derivatives of thiazolidinone have shown high inhibitory activity against leukemia cells (HL-60) and CNS cancer (SF-295), suggesting the potential for developing effective cancer therapies .

Case Study:

A study synthesized several thiazolidinone derivatives and tested their activity against cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as novel anticancer agents .

Antidiabetic Activity

Thiazolidinones are also recognized for their role as antidiabetic agents, particularly through their action as agonists of the Peroxisome Proliferator Activated Receptor Gamma (PPARγ). This mechanism is crucial for regulating glucose metabolism and insulin sensitivity. The compound has shown promising results in reducing blood glucose levels in diabetic models, outperforming traditional medications such as rosiglitazone and pioglitazone without causing liver damage .

Case Study:

In a comparative study, a novel thiazolidinone derivative was tested against established antidiabetic drugs in genetically diabetic mouse models. The results demonstrated superior hypoglycemic effects with minimal side effects, highlighting the compound's therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazolidinones is essential for optimizing their pharmacological properties. Modifications at various positions on the thiazolidinone ring can significantly influence biological activity. For example, substituents such as methoxy or methyl groups on the phenyl rings have been associated with enhanced anticancer and antidiabetic activities .

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid

- 4-Methoxyphenyl isothiocyanate

- Para-Methoxyphenylpiperazine

Uniqueness

2-(4-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazolidin-4-one is unique due to its thiazolidinone ring structure, which imparts distinct biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties, making it a valuable compound for further research and development.

Actividad Biológica

The compound 2-(4-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazolidin-4-one is part of a broader class of thiazolidin-4-one derivatives known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings on the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazolidine ring with two aromatic substituents. The synthesis typically involves the reaction of substituted phenyl derivatives with thioketones or isothiocyanates under appropriate conditions to form the thiazolidinone scaffold.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines. For example:

- In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxic effects against leukemia (HL-60) and CNS cancer cell lines (SF-295) .

- A study reported that thiazolidinone compounds demonstrated inhibition percentages as high as 84.19% against leukemia cells .

Antimicrobial Activity

In addition to their anticancer properties, thiazolidinone derivatives also display antimicrobial activity. The antibacterial effects are attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

- Compounds similar to this compound have shown potent antibacterial effects against various strains of bacteria, making them candidates for further development as antimicrobial agents .

The biological activity of thiazolidinone derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiazolidinones act as enzyme inhibitors, targeting pathways crucial for cancer cell survival and proliferation.

- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

- Antioxidant Properties : Some studies suggest that thiazolidinones possess antioxidant capabilities, which may contribute to their protective effects against cellular damage.

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-12-4-8-15(9-5-12)19-17(20)13(2)22-18(19)14-6-10-16(21-3)11-7-14/h4-11,13,18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMXFFJUMJWKHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.